molecular formula C18H23N3O3S B2604703 (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1211883-36-1

(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2604703
CAS No.: 1211883-36-1
M. Wt: 361.46
InChI Key: JJISUBFMQOAWEX-JLHYYAGUSA-N
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Description

(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Study

A study on the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlighted their biological activities. These compounds were screened against Gram-negative and Gram-positive bacteria, showing moderate to talented activity. This indicates the potential application of such compounds in developing antibacterial agents (H. Khalid et al., 2016).

Biological Evaluation for Enzyme Inhibition

Another study focused on synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against butyrylcholinesterase (BChE) enzyme. The research also included molecular docking studies to find ligand-BChE binding affinity and orientation in active sites, showing the potential of these compounds in enzyme inhibition applications (H. Khalid et al., 2016).

Antimicrobial and Antitubercular Agents

A series of novel sulfonyl derivatives demonstrated moderate to significant antibacterial and antifungal activities. Specifically, certain compounds were identified as excellent antitubercular molecules, indicating their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).

Anticancer Activities

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents was explored, with the novel compounds displaying moderate cytotoxicity on MCF-7 breast cancer cell lines. This research supports the application of such compounds in cancer therapy (K. Redda & Madhavi Gangapuram, 2007).

Antibacterial Potentials

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated for their antibacterial potentials showed moderate inhibitors but relatively more active against Gram-negative bacterial strains, suggesting their use in antibacterial applications (Kashif Iqbal et al., 2017).

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14(2)17-19-20-18(24-17)16-8-11-21(12-9-16)25(22,23)13-10-15-6-4-3-5-7-15/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJISUBFMQOAWEX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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